Cas no 2228494-12-8 (1-(1H-imidazol-5-yl)methylcyclopropan-1-ol)

1-(1H-imidazol-5-yl)methylcyclopropan-1-ol is a structurally unique compound featuring a cyclopropanol moiety linked to an imidazole ring. This hybrid structure imparts distinct reactivity and functional versatility, making it valuable in synthetic organic chemistry and pharmaceutical research. The cyclopropanol group offers strain-driven reactivity, enabling selective ring-opening transformations, while the imidazole moiety provides coordination and hydrogen-bonding capabilities. The compound’s balanced polarity enhances solubility in both aqueous and organic media, facilitating its use in diverse reaction conditions. Its potential as a building block for bioactive molecules, particularly in medicinal chemistry, arises from the pharmacophoric properties of both functional groups. The compound is typically handled under inert conditions due to the sensitivity of the cyclopropanol ring.
1-(1H-imidazol-5-yl)methylcyclopropan-1-ol structure
2228494-12-8 structure
商品名:1-(1H-imidazol-5-yl)methylcyclopropan-1-ol
CAS番号:2228494-12-8
MF:C7H10N2O
メガワット:138.167101383209
CID:5766828
PubChem ID:165758215

1-(1H-imidazol-5-yl)methylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-[(1H-imidazol-5-yl)methyl]cyclopropan-1-ol
    • EN300-1816582
    • 2228494-12-8
    • 1-(1H-imidazol-5-yl)methylcyclopropan-1-ol
    • インチ: 1S/C7H10N2O/c10-7(1-2-7)3-6-4-8-5-9-6/h4-5,10H,1-3H2,(H,8,9)
    • InChIKey: JZWAIWHISINDPN-UHFFFAOYSA-N
    • ほほえんだ: OC1(CC2=CN=CN2)CC1

計算された属性

  • せいみつぶんしりょう: 138.079312947g/mol
  • どういたいしつりょう: 138.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

1-(1H-imidazol-5-yl)methylcyclopropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1816582-2.5g
1-[(1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2228494-12-8
2.5g
$2660.0 2023-09-19
Enamine
EN300-1816582-0.05g
1-[(1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2228494-12-8
0.05g
$1140.0 2023-09-19
Enamine
EN300-1816582-1.0g
1-[(1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2228494-12-8
1g
$1357.0 2023-06-01
Enamine
EN300-1816582-0.25g
1-[(1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2228494-12-8
0.25g
$1249.0 2023-09-19
Enamine
EN300-1816582-0.1g
1-[(1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2228494-12-8
0.1g
$1195.0 2023-09-19
Enamine
EN300-1816582-10g
1-[(1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2228494-12-8
10g
$5837.0 2023-09-19
Enamine
EN300-1816582-1g
1-[(1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2228494-12-8
1g
$1357.0 2023-09-19
Enamine
EN300-1816582-5g
1-[(1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2228494-12-8
5g
$3935.0 2023-09-19
Enamine
EN300-1816582-0.5g
1-[(1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2228494-12-8
0.5g
$1302.0 2023-09-19
Enamine
EN300-1816582-5.0g
1-[(1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2228494-12-8
5g
$3935.0 2023-06-01

1-(1H-imidazol-5-yl)methylcyclopropan-1-ol 関連文献

1-(1H-imidazol-5-yl)methylcyclopropan-1-olに関する追加情報

Professional Introduction to 1-(1H-imidazol-5-yl)methylcyclopropan-1-ol (CAS No. 2228494-12-8)

1-(1H-imidazol-5-yl)methylcyclopropan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural features and potential applications. This compound, identified by the CAS number 2228494-12-8, has garnered attention due to its molecular architecture, which combines a cyclopropane ring with an imidazole moiety. The cyclopropane ring is known for its strain and reactivity, making it a valuable scaffold in drug design, while the imidazole group introduces a nitrogen-rich heterocycle that is frequently utilized in medicinal chemistry for its biological activity.

The structural motif of 1-(1H-imidazol-5-yl)methylcyclopropan-1-ol positions it as a promising candidate for further exploration in the development of novel therapeutic agents. The compound’s dual functionality—the cyclopropane and the imidazole—makes it particularly interesting for researchers seeking to exploit synergistic effects in drug design. Recent advancements in computational chemistry have enabled more precise modeling of such molecules, allowing for the prediction of their interactions with biological targets.

In recent years, there has been a growing interest in cyclopropane-containing compounds due to their unique pharmacological properties. These compounds often exhibit enhanced binding affinity and selectivity when interacting with biological targets, making them attractive for drug development. The presence of the imidazole group further enhances the compound’s potential by providing a site for hydrogen bonding and other non-covalent interactions, which are crucial for effective binding to biological receptors.

One of the most compelling aspects of 1-(1H-imidazol-5-yl)methylcyclopropan-1-ol is its potential application in the treatment of various diseases. For instance, studies have suggested that compounds with similar structural features may exhibit anti-inflammatory, anti-viral, and anti-cancer properties. The cyclopropane ring’s strain can be exploited to facilitate reactions that would otherwise be energetically unfavorable, potentially leading to novel synthetic pathways for drug development.

The imidazole moiety in this compound is particularly noteworthy, as it is a well-documented pharmacophore in medicinal chemistry. Imidazole derivatives are known for their ability to interact with a wide range of biological targets, including enzymes and receptors. This versatility makes 1-(1H-imidazol-5-yl)methylcyclopropan-1-ol a valuable scaffold for designing molecules with specific therapeutic profiles. Researchers have leveraged the imidazole group’s properties to develop drugs that modulate various biological processes, from neurotransmitter release to immune response.

Recent research has also highlighted the importance of computational methods in the discovery and optimization of such compounds. Advanced computational techniques, such as molecular dynamics simulations and quantum mechanical calculations, have enabled scientists to predict the behavior of molecules like 1-(1H-imidazol-5-yl)methylcyclopropan-1-ol with greater accuracy. These methods allow for the rapid screening of large libraries of compounds, identifying those with the highest potential for further development.

The synthesis of 1-(1H-imidazol-5-yl)methylcyclopropan-1-ol presents unique challenges due to the reactive nature of the cyclopropane ring. However, recent advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as transition metal-catalyzed reactions have been particularly useful in facilitating the formation of complex structures like this one. These advancements have opened up new possibilities for drug discovery and development.

The potential applications of 1-(1H-imidazol-5-yl)methylcyclopropan-1-ol extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and materials science, where its unique properties could lead to innovative solutions. For example, derivatives of this compound may exhibit properties that make them suitable for use as herbicides or fungicides, offering new tools for crop protection.

In conclusion, 1-(1H-imidazol-5-yl)methylcyclopropan-1-ol (CAS No. 2228494-12-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable compound for further research and development. As computational methods continue to evolve and synthetic techniques improve, we can expect to see more innovative uses emerge from this class of molecules.

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